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molecular formula C7H11N3O B8531461 N-(3-(1H-imidazol-l-yl)propyl)formamide

N-(3-(1H-imidazol-l-yl)propyl)formamide

Cat. No. B8531461
M. Wt: 153.18 g/mol
InChI Key: ZHGAPOLZDJPAJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05081131

Procedure details

12.3 ml of acetic anhydride was cooled below 0° C. and treated dropwise with 6.1 ml of 98% formic acid, keeping the reaction temperature below 0° C. by external cooling. The mixture was then slowly warmed, and kept at 50° C.-60° C. for two hours. 10 ml of tetrahydrofuran was added, and the solution of acetic formic anhydric cooled to -20° C. A solution of 6.2 g of 3-(1H-imidazol-l-yl)propanamine in 20 ml of tetrahydrofuran was then added dropwise, keeping the temperature below -10° C. The reaction mixture was allowed to come to room temperature, 10 ml of water was added, and the mixture taken to dryness in vacuo. Distillation of the viscous residue at 195° C.-200° C. gave 6.2 g of N-(3-(1H-imidazol-l-yl)propyl)formamide. This was reduced to N-methyl-3-(1H-imidazol-l-yl)propylamine by the use of borane dimethylsulfide in refluxing tetrahydrofuran.
Quantity
12.3 mL
Type
reactant
Reaction Step One
Quantity
6.1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
6.2 g
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C(O[C:5](=[O:7])C)(=O)C.C(O)=O.CC(OCC1C2C(=CC=CC=2)C(COC(C)=O)=C2C=1C=CC=C2)=O.[N:35]1([CH2:40][CH2:41][CH2:42][NH2:43])[CH:39]=[CH:38][N:37]=[CH:36]1>O1CCCC1.O>[N:35]1([CH2:40][CH2:41][CH2:42][NH:43][CH:5]=[O:7])[CH:39]=[CH:38][N:37]=[CH:36]1

Inputs

Step One
Name
Quantity
12.3 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
6.1 mL
Type
reactant
Smiles
C(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)OCC1=C2C=CC=CC2=C(C3=CC=CC=C31)COC(=O)C
Step Four
Name
Quantity
6.2 g
Type
reactant
Smiles
N1(C=NC=C1)CCCN
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Six
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction temperature below 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then slowly warmed
CUSTOM
Type
CUSTOM
Details
the temperature below -10° C
CUSTOM
Type
CUSTOM
Details
to come to room temperature
DISTILLATION
Type
DISTILLATION
Details
Distillation of the viscous residue at 195° C.-200° C.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1(C=NC=C1)CCCNC=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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